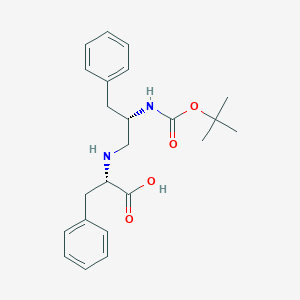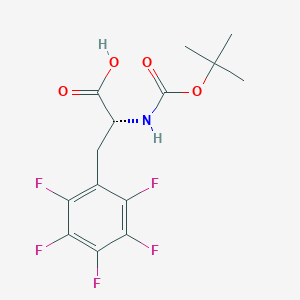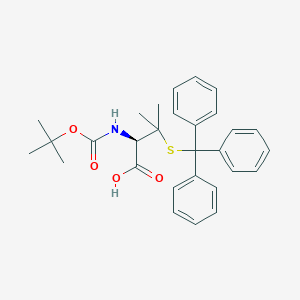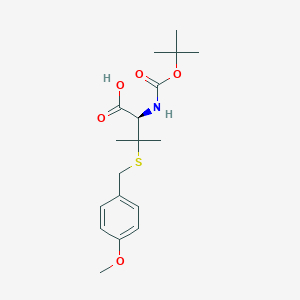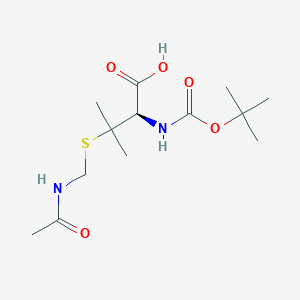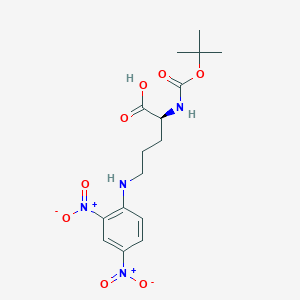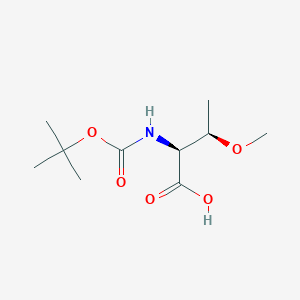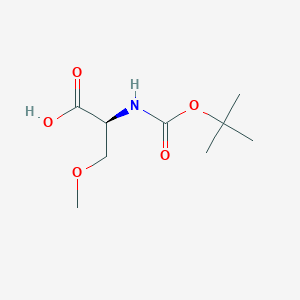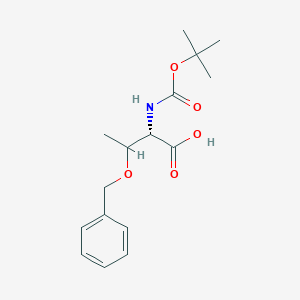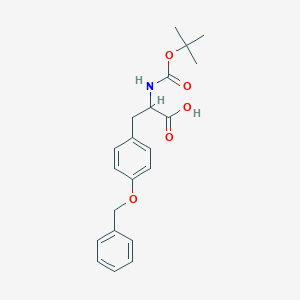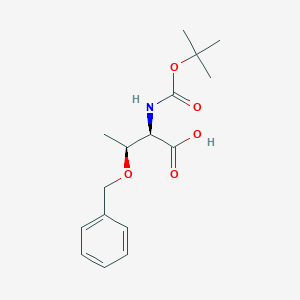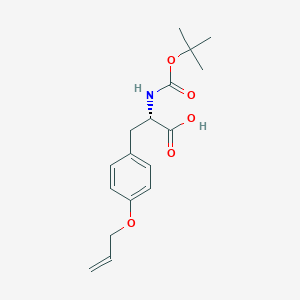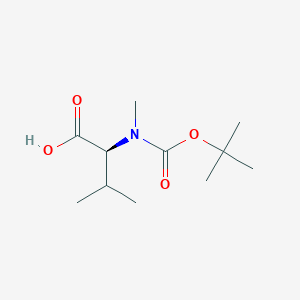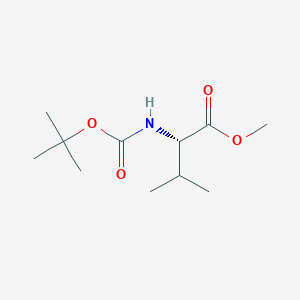
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular formula of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is C11H21NO4 . The molecular weight is 231.29 .Applications De Recherche Scientifique
Polymorphism in Crystal Structures
The compound exhibits polymorphism, crystallizing in two different forms within the same space group. This characteristic is essential for understanding molecular conformation and designing crystalline materials with specific properties. The study by Gebreslasie, Jacobsen, and Görbitz (2011) reveals that despite the polymorphism, the molecular conformation remains consistent across the two forms, showcasing the compound's potential in materials science for developing new crystalline structures with predictable properties (Gebreslasie et al., 2011).
Synthesis of Non-natural Amino Acids
Constantinou-Kokotou et al. (2001) describe a general method for synthesizing enantiopure non-natural alpha-amino acids using this compound as a key intermediate. The method's versatility in generating a variety of delta, epsilon-unsaturated alpha-amino acids underscores its significance in peptide synthesis and drug development (Constantinou-Kokotou et al., 2001).
Analytical Chemistry and Food Science
In the study of fermented foods, the enantiomeric ratios of aroma compounds formed by the Ehrlich degradation of l-isoleucine were analyzed, highlighting the compound's role in understanding the biochemistry of flavor development. This research by Matheis, Granvogl, and Schieberle (2016) provides insights into the enzymatic processes underlying flavor formation in foods, demonstrating the compound's utility in food science and analytical chemistry (Matheis et al., 2016).
Synthesis of Complex Molecules
Thomas and Vickers (2009) utilized a stereoselective Mannich reaction involving a derivative of the compound for the asymmetric synthesis of stemofoline, a potential precursor for complex natural product synthesis. This application underscores the compound's utility in constructing molecules with multiple stereocenters, relevant in the synthesis of biologically active compounds (Thomas & Vickers, 2009).
Materials Science
Tsai, Wang, and Darensbourg (2016) demonstrate the production of degradable polycarbonates from derivatives of the compound, illustrating its potential in creating environmentally benign materials. This research into CO2-based copolymers from biocompatible monomers emphasizes the compound's role in developing new materials that are both sustainable and biologically compatible (Tsai et al., 2016).
Propriétés
IUPAC Name |
methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452647 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
CAS RN |
58561-04-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

